molecular formula C12H18N4O4 B4960110 6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione

6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione

Cat. No.: B4960110
M. Wt: 282.30 g/mol
InChI Key: VNPVHZMDAUFTRF-UHFFFAOYSA-N
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Description

6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with a morpholine moiety

Properties

IUPAC Name

6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c17-10-9(11(18)15-12(19)14-10)8-13-2-1-3-16-4-6-20-7-5-16/h8H,1-7H2,(H3,14,15,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPVHZMDAUFTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the Morpholine Moiety: The morpholine group is attached through nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine under basic conditions.

    Formation of the Iminomethyl Group: The iminomethyl group is introduced through a condensation reaction between an aldehyde and an amine, forming a Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iminomethyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine moiety can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Morpholine, amines, halogenated compounds.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and modulating metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, altering signal transduction and cellular responses.

    DNA Intercalation: The planar structure of the pyrimidine ring allows it to intercalate into DNA, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    5-fluorouracil: A pyrimidine analog used as an anticancer agent.

    Cytosine: A pyrimidine base found in DNA and RNA.

    Thymine: Another pyrimidine base found in DNA.

Uniqueness

6-hydroxy-5-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrimidine-2,4-dione is unique due to its combination of a hydroxy group, a morpholine moiety, and an iminomethyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and development.

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